Structure of ethyl 2-cyano-3-oxocyclopentanecarboxylate
Structure of ethyl 2-cyano-3-oxocyclopentanecarboxylate
An In-Depth Technical Guide to Ethyl 2-cyano-3-oxocyclopentanecarboxylate: Structure, Synthesis, and Reactivity
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl 2-cyano-3-oxocyclopentanecarboxylate, a versatile intermediate in modern organic synthesis. We will delve into its structural attributes, plausible synthetic routes, key chemical transformations, and potential applications, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who require a deep understanding of this valuable chemical entity.
Introduction and Core Structural Features
Ethyl 2-cyano-3-oxocyclopentanecarboxylate is a multifaceted organic compound featuring a five-membered carbocyclic ring. Its structure is distinguished by the presence of three key functional groups: an ethyl ester, a nitrile (cyano group), and a ketone. The strategic placement of these groups, particularly the β-keto-nitrile and β-keto-ester motifs, imparts a high degree of reactivity and synthetic versatility to the molecule. The electron-withdrawing nature of the cyano, ester, and keto groups significantly acidifies the α-proton, making it a focal point for a variety of carbon-carbon bond-forming reactions.
The inherent reactivity of this compound makes it an attractive building block for the synthesis of more complex molecular architectures, including various heterocyclic systems and substituted cyclopentanones, which are prevalent in numerous biologically active compounds.
Structural Analysis and Physicochemical Properties
The chemical structure of ethyl 2-cyano-3-oxocyclopentanecarboxylate is characterized by a cyclopentanone ring substituted at the C2 position with both a cyano group and an ethoxycarbonyl group.
Keto-Enol Tautomerism
A significant feature of β-dicarbonyl compounds, including ethyl 2-cyano-3-oxocyclopentanecarboxylate, is their existence as an equilibrium mixture of keto and enol tautomers.[1][2][3][4][5] The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated system. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and pH. The presence of the enol tautomer is crucial for many of its reactions, as the enolate is a key reactive intermediate.
Physicochemical Data Summary
While specific experimental data for ethyl 2-cyano-3-oxocyclopentanecarboxylate is not widely published, its properties can be estimated based on structurally similar compounds like ethyl 2-oxocyclopentanecarboxylate.[6][7][8][9][10][11][12][13]
| Property | Estimated Value | Source/Basis |
| Molecular Formula | C9H11NO3 | - |
| Molecular Weight | 181.19 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Analogy to Ethyl 2-oxocyclopentanecarboxylate[7][11] |
| Boiling Point | > 200 °C (decomposes) | Estimated based on similar structures |
| Density | ~1.15 g/mL | Estimated based on similar structures |
| Solubility | Soluble in most organic solvents | Analogy to Ethyl 2-oxocyclopentanecarboxylate[7] |
| pKa (of α-proton) | ~10-12 | Estimated based on β-keto ester and β-keto nitrile acidity |
Synthesis of Ethyl 2-cyano-3-oxocyclopentanecarboxylate
The most logical and efficient synthetic route to ethyl 2-cyano-3-oxocyclopentanecarboxylate is via an intramolecular cyclization reaction, specifically the Dieckmann condensation.[14][15][16][17][18] This reaction is a powerful tool for the formation of five- and six-membered rings.
Proposed Synthetic Pathway: Dieckmann Condensation
The synthesis would commence with a suitably substituted linear diester, such as diethyl 3-cyanoadipate. The intramolecular condensation of this precursor in the presence of a strong base, like sodium ethoxide, would yield the desired cyclic β-keto ester.
Caption: Proposed synthetic workflow for ethyl 2-cyano-3-oxocyclopentanecarboxylate.
Experimental Protocol: Dieckmann Condensation
Materials:
-
Diethyl 3-cyanoadipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
A solution of diethyl 3-cyanoadipate in toluene is added dropwise to a stirred suspension of sodium ethoxide in anhydrous ethanol at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is then heated to reflux for several hours to drive the condensation to completion.
-
After cooling to room temperature, the reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-cyano-3-oxocyclopentanecarboxylate.
Chemical Reactivity and Key Transformations
The unique arrangement of functional groups in ethyl 2-cyano-3-oxocyclopentanecarboxylate allows for a wide range of chemical transformations, making it a valuable synthetic intermediate.
Alkylation of the α-Carbon
The acidic proton at the C2 position can be readily removed by a base to form a stabilized enolate, which can then be alkylated with various electrophiles, such as alkyl halides. This reaction is fundamental for introducing substituents at the C2 position.[18][19]
Caption: General scheme for the alkylation of ethyl 2-cyano-3-oxocyclopentanecarboxylate.
Hydrolysis and Decarboxylation
The ester and cyano groups can be hydrolyzed under acidic or basic conditions. Subsequent heating often leads to decarboxylation, resulting in a 2-cyanocyclopentanone. A particularly effective method for decarboxylation of β-keto esters is the Krapcho decarboxylation, which involves heating with a salt in a polar aprotic solvent.[20][21][22]
Protocol: Krapcho-type Decarboxylation
-
Ethyl 2-cyano-3-oxocyclopentanecarboxylate is dissolved in wet dimethyl sulfoxide (DMSO) containing lithium chloride (LiCl).
-
The mixture is heated to a high temperature (typically 140-180 °C) for several hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield 2-cyanocyclopentanone.
Reduction of the Ketone
The carbonyl group can be selectively reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield ethyl 2-cyano-3-hydroxycyclopentanecarboxylate. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction.
Applications in Medicinal Chemistry and Drug Development
The cyclopentanone scaffold is a common structural motif in a wide array of natural products and pharmaceuticals. Ethyl 2-cyano-3-oxocyclopentanecarboxylate serves as a versatile precursor for the synthesis of complex molecules with potential therapeutic applications. For instance, derivatives of this compound could be utilized in the synthesis of prostaglandins, steroids, and various alkaloids. Its ability to undergo a variety of chemical transformations allows for the generation of diverse molecular libraries for drug screening and lead optimization. The cyano group, in particular, can be a valuable handle for further functionalization or can act as a bioisostere for other functional groups.[23]
Spectroscopic Characterization
The structure of ethyl 2-cyano-3-oxocyclopentanecarboxylate can be unequivocally confirmed by a combination of spectroscopic techniques.
-
¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), and complex multiplets for the cyclopentane ring protons. The chemical shift of the α-proton would be highly dependent on the keto-enol equilibrium.
-
¹³C NMR: The spectrum would exhibit characteristic signals for the carbonyl carbon of the ketone and the ester, the nitrile carbon, and the carbons of the ethyl group and the cyclopentane ring.
-
IR Spectroscopy: The IR spectrum would show strong absorption bands for the C=O stretching vibrations of the ketone and the ester, and a characteristic absorption for the C≡N stretching of the nitrile group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Conclusion
Ethyl 2-cyano-3-oxocyclopentanecarboxylate is a highly functionalized and synthetically valuable molecule. Its rich chemistry, stemming from the interplay of its ketone, ester, and nitrile functionalities, makes it a powerful intermediate for the construction of complex molecular targets. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential in organic synthesis and medicinal chemistry.
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